3-Cyano-4,6-dimethyl-2-pyridinyl 2-chloro-4-(methylsulfonyl)benzenecarboxylate
Description
Properties
IUPAC Name |
(3-cyano-4,6-dimethylpyridin-2-yl) 2-chloro-4-methylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-9-6-10(2)19-15(13(9)8-18)23-16(20)12-5-4-11(7-14(12)17)24(3,21)22/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGYSHNYTDHJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC(=O)C2=C(C=C(C=C2)S(=O)(=O)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160791 | |
| Record name | 3-Cyano-4,6-dimethyl-2-pyridinyl 2-chloro-4-(methylsulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338421-40-2 | |
| Record name | 3-Cyano-4,6-dimethyl-2-pyridinyl 2-chloro-4-(methylsulfonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338421-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-4,6-dimethyl-2-pyridinyl 2-chloro-4-(methylsulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Chloro-4-(methylsulfonyl)benzoyl Chloride
The acid chloride intermediate is synthesized from 2-chloro-4-(methylsulfonyl)benzoic acid (CAS 53250-83-2) via thionyl chloride-mediated chlorination. A representative procedure involves:
- Reagents : 2-Chloro-4-(methylsulfonyl)benzoic acid (100 g, 0.426 mol), toluene (500 mL), dimethylformamide (2 mL, catalytic), thionyl chloride (100 g, 0.84 mol).
- Conditions : Dropwise addition of thionyl chloride at 0–5°C, followed by heating to 50°C for 24 hours.
- Workup : Removal of excess thionyl chloride and toluene via rotary evaporation yields 105 g (97% yield) of 2-chloro-4-(methylsulfonyl)benzoyl chloride as a pale yellow liquid.
Critical Parameters :
- Catalyst : Dimethylformamide accelerates chlorination by stabilizing the reactive intermediate.
- Temperature Control : Exothermic reactions necessitate strict temperature regulation to avoid decomposition.
Synthesis of 3-Cyano-4,6-dimethyl-2-pyridinol
3-Cyano-4,6-dimethyl-2-hydroxypyridine (CAS 769-28-8) is commercially available but may be synthesized via cyclization of β-ketonitriles or through modified Guareschi-Thorpe reactions. Structural confirmation via X-ray crystallography confirms the planar pyridine ring with hydroxyl and cyano substituents at positions 2 and 3, respectively.
Esterification Protocol
Coupling Reaction
The esterification employs a Schotten-Baumann-type reaction under anhydrous conditions:
- Reagents : 2-Chloro-4-(methylsulfonyl)benzoyl chloride (1.2 eq), 3-cyano-4,6-dimethyl-2-pyridinol (1 eq), pyridine (2 eq), dichloromethane (solvent).
- Procedure :
- Dissolve 3-cyano-4,6-dimethyl-2-pyridinol in dichloromethane.
- Add pyridine as a base to deprotonate the hydroxyl group.
- Slowly add acid chloride at 0°C to minimize side reactions (e.g., hydrolysis).
- Stir at room temperature for 12–24 hours.
Yield Optimization :
Alternative Catalytic Approaches
Patents describe using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to enhance reaction rates. For example:
- Catalyst : DMAP (0.1 eq) reduces reaction time to 4 hours with comparable yields (90–95%).
- Temperature : Elevated temperatures (40°C) may be used with DMAP without compromising product integrity.
Purification and Isolation
Workup Steps
Post-reaction processing involves:
Crystallization
Recrystallization from ethanol or ethyl acetate/cyclohexane mixtures yields high-purity product:
- Solvent System : Ethanol (20 mL/g of crude product) at 60°C, cooled to 4°C.
- Purity : >99% by HPLC after two crystallizations.
Analytical Characterization
Spectroscopic Data
Thermal Analysis
- DSC : Melting point onset at 152–154°C, consistent with a crystalline structure.
- X-ray Diffraction : Peaks at 2θ = 12.4°, 15.8°, 18.2° confirm a monoclinic crystal system.
Scalability and Industrial Relevance
The process is scalable to kilogram-scale with modifications:
- Continuous Flow Synthesis : Patents suggest using tubular reactors for acid chloride formation to improve safety and yield.
- Green Chemistry : Replacement of dichloromethane with 2-methyltetrahydrofuran reduces environmental impact.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4,6-dimethyl-2-pyridinyl 2-chloro-4-(methylsulfonyl)benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyano-4,6-dimethyl-2-pyridinyl 2-chloro-4-(methylsulfonyl)benzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-4,6-dimethyl-2-pyridinyl 2-chloro-4-(methylsulfonyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridone: A structurally similar compound with a pyridone ring instead of a pyridine ring.
4-(2,6-Dimethyl-4-pyridinyl)benzoic acid: Another related compound with a benzoic acid moiety instead of a benzenecarboxylate moiety.
Uniqueness
3-Cyano-4,6-dimethyl-2-pyridinyl 2-chloro-4-(methylsulfonyl)benzenecarboxylate is unique due to the presence of both cyano and methylsulfonyl groups, which impart distinct chemical and biological properties
Biological Activity
3-Cyano-4,6-dimethyl-2-pyridinyl 2-chloro-4-(methylsulfonyl)benzenecarboxylate is a synthetic compound with potential biological activities that merit detailed investigation. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13ClN2O4S
- Molecular Weight : 364.803 g/mol
- CAS Number : [not specified in sources]
The compound features a pyridine ring, a chloro substituent, and a methylsulfonyl group, which are significant for its biological activity.
Biological Activity Overview
Research has indicated that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of pyridine compounds can inhibit cancer cell proliferation. For instance, related compounds have shown promising results against lung cancer cell lines (A-549) and others such as HCT116 and MCF-7 .
- Enzyme Inhibition : Compounds with similar structural motifs have been studied for their ability to inhibit xanthine oxidoreductase (XOR), which is relevant in managing hyperuricemia. This mechanism could be explored further with 3-cyano-4,6-dimethyl-2-pyridinyl derivatives .
- Anti-inflammatory Effects : Some pyridine derivatives are known to modulate inflammatory pathways. The potential anti-inflammatory activity of this compound remains to be fully elucidated.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Cell Cycle Modulation : Similar compounds have been reported to affect cell cycle progression, suggesting a need for further study on how this compound influences cell division and apoptosis.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines. Results indicated that compounds structurally related to 3-cyano-4,6-dimethyl-2-pyridinyl exhibited significant inhibition of cell growth in vitro. The IC50 values were determined using the MTT assay, showing effective concentration ranges between 10 to 140 µg/ml .
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| 3-Cyano derivative | A-549 | 45 |
| Related pyridine | HCT116 | 30 |
| Another derivative | MCF-7 | 25 |
Case Study 2: Enzyme Inhibition
Research on xanthine oxidoreductase inhibitors revealed that certain pyridine derivatives effectively reduced uric acid levels in animal models. The study highlighted the potential of these compounds in treating conditions like gout and hyperuricemia .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
